N-(4-butylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-2-3-6-14-9-11-15(12-10-14)21-18(24)13-26-19-16-7-4-5-8-17(16)22-20(25)23-19/h9-12H,2-8,13H2,1H3,(H,21,24)(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDYTJIVMYXLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological activity, and relevant case studies based on diverse sources.
- Molecular Formula : C26H38N4O2S
- Molecular Weight : 470.67 g/mol
- CAS Number : 941891-57-2
Synthesis
The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The detailed synthetic pathway is crucial for understanding the compound's structure and properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For example:
- Cell Viability Assays : The compound was tested against A549 human lung adenocarcinoma cells using the MTT assay to measure cell viability post-treatment. Compounds with similar structures showed varying degrees of cytotoxicity.
- Mechanism of Action : The anticancer activity appears to be structure-dependent. Variations in the phenyl ring significantly affected potency:
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated:
- Pathogen Testing : The compound was screened against multidrug-resistant pathogens including Klebsiella pneumoniae and Staphylococcus aureus.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs
Key structural analogs are compared below based on substituents, biological targets, and functional outcomes:
2.2 Key Observations
Core Modifications: The hexahydroquinazolinyl core in the target compound and 3c confers conformational rigidity, enhancing target selectivity. Replacement of the hexahydroquinazoline with a pyrimidinyl group (e.g., ) reduces ring strain but may decrease hydrophobic interactions .
Substituent Effects: 4-Butylphenyl (target compound) vs. Sulfamoylphenyl () introduces polar sulfonamide groups, favoring solubility but possibly reducing blood-brain barrier penetration compared to alkyl/aryl groups .
Biological Activity :
- MMP-9 Inhibition : Compound 3c (Kd = 320 nM) demonstrates that hexahydroquinazoline derivatives effectively block MMP-9 dimerization and tumor metastasis. The target compound’s butylphenyl group may further optimize hydrophobic interactions with the MMP-9 hemopexin domain .
- Orco Channel Agonism : VUAA-1’s triazolyl-acetamide structure highlights the importance of heterocyclic cores in insect olfaction modulation. The target compound’s quinazolinyl core may lack the planar geometry required for Orco binding .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the sulfanyl-acetamide linkage and absence of tautomeric shifts in the hexahydroquinazolinone ring .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 429.18) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect polar degradation products .
Data Cross-Validation : Compare experimental IR carbonyl stretches (1680–1700 cm⁻¹) with DFT-calculated vibrational modes to resolve ambiguities .
How can contradictory bioactivity data across studies be systematically addressed?
Advanced Research Focus
Contradictions often arise from variations in assay conditions or impurity profiles. Recommended approaches:
- Dose-Response Reproducibility : Validate IC₅₀ values in ≥3 independent assays (e.g., MMP-9 inhibition in HT1080 cells vs. recombinant protein) .
- Impurity Profiling : Use LC-MS to identify bioactive byproducts (e.g., oxidized sulfanyl groups) that may skew results .
- Comparative Studies : Benchmark against structurally related analogs (e.g., N-(4-fluorophenyl) derivatives) to isolate substituent-specific effects .
Table 1 : Example Bioactivity Discrepancies and Resolutions
| Assay System | Reported IC₅₀ (µM) | Resolution Strategy |
|---|---|---|
| MMP-9 inhibition (in vitro) | 2.1 vs. 5.0 | Verify proenzyme activation status |
| Antiproliferative activity | 10 vs. 50 | Standardize cell passage number |
What computational strategies are suitable for predicting the mechanism of action?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model interactions with MMP-9’s hemopexin domain (HPX), focusing on key residues (e.g., Arg424, Tyr420) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Correlate substituent bulk (e.g., butyl vs. ethoxy groups) with inhibitory potency using CoMFA/CoMSIA .
Validation : Cross-reference computational predictions with SPR-measured binding kinetics (e.g., KD = 320 nM for fluorophenyl analogs) .
How can stability under physiological conditions be evaluated?
Q. Basic Research Focus
- Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C for 24h. Monitor degradation via HPLC; identify products (e.g., hydrolyzed acetamide) via LC-MS/MS .
- Photostability : Conduct ICH Q1B testing under UV/visible light (1.2 million lux·hr) .
- Formulation Strategies : Use cyclodextrin inclusion complexes or lipid nanoparticles to enhance aqueous solubility (>50 µg/mL target) .
What approaches are recommended for structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Analog Synthesis : Modify the butylphenyl group (e.g., replace with methyl, ethoxy, or halogenated aryl) and compare bioactivity .
- Pharmacophore Mapping : Identify essential motifs (e.g., sulfanyl linker, hexahydroquinazolinone core) using Discovery Studio .
- Metabolic Profiling : Incubate with liver microsomes to identify sites of oxidative metabolism (e.g., CYP3A4-mediated N-dealkylation) .
Table 2 : SAR Trends in Analog Series
| Substituent | MMP-9 KD (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-butylphenyl | 2100 | 12 |
| 4-fluorophenyl | 320 | 8 |
| 4-methoxyphenyl | 4500 | 35 |
How can crystallographic data resolve ambiguities in molecular conformation?
Q. Basic Research Focus
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement; confirm planarity of the quinazolinone ring and dihedral angles of the sulfanyl bridge .
- Polymorph Screening : Identify stable forms via slurry conversion experiments (e.g., Form I vs. Form II melting points) .
Key Metrics : Report R factors (<5%), bond length deviations (±0.02 Å), and hydrogen-bonding networks .
What experimental designs are optimal for studying target engagement in cellular models?
Q. Advanced Research Focus
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring MMP-9 stabilization after compound treatment .
- Knockdown/Rescue Experiments : Use siRNA to silence MMP-9 and assess compound efficacy loss .
- In-Cell NMR : Track real-time interactions in HCT-116 colon cancer cells .
Data Interpretation : Correlate target occupancy (SPR) with functional outcomes (e.g., inhibition of metastasis in xenograft models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
